molecular formula C9H5IN2OS B12851639 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile

6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile

Cat. No.: B12851639
M. Wt: 316.12 g/mol
InChI Key: NSXXPHBJFGNJEZ-UHFFFAOYSA-N
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Description

6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is a heterocyclic compound that combines the structural features of thiazole and pyridine rings. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. The presence of iodine, a nitrile group, and a thiazole ring in its structure suggests it may exhibit unique chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminothiazole with 2-bromo-3-iodopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Another synthetic route involves the use of 2-iodo-3-methyl-5-nitropyridine, which undergoes a nucleophilic substitution reaction with thiourea, followed by cyclization to form the thiazolo[3,2-a]pyridine core. The nitrile group can be introduced through a subsequent reaction with cyanogen bromide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure better control over reaction conditions and higher yields. The choice of solvents, catalysts, and purification methods are also tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized to introduce additional functional groups or reduced to modify the existing ones.

    Cyclization Reactions: The nitrile group can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide, potassium thiolate, or alkyl halides in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of derivatives with different substituents replacing the iodine atom.

    Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.

    Reduction: Formation of amines or alcohols from nitrile or carbonyl groups.

Scientific Research Applications

6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile has several applications in scientific research:

    Medicinal Chemistry: Used as a scaffold for designing new drugs with potential anticancer, antibacterial, and antiviral activities.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Material Science: Explored for its potential use in the development of organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile involves its interaction with specific molecular targets. The iodine atom and nitrile group can form strong interactions with biological macromolecules, potentially inhibiting enzyme activity or disrupting protein-protein interactions. The thiazole ring may also contribute to binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyrimidine-8-carbonitrile
  • 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-7-carbonitrile
  • 6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carboxamide

Uniqueness

6-Iodo-3-methyl-5-oxo-thiazolo[3,2-a]pyridine-8-carbonitrile is unique due to the specific positioning of the iodine and nitrile groups, which can significantly influence its chemical reactivity and biological activity. Compared to similar compounds, it may offer distinct advantages in terms of binding affinity and selectivity for certain biological targets.

Properties

Molecular Formula

C9H5IN2OS

Molecular Weight

316.12 g/mol

IUPAC Name

6-iodo-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

InChI

InChI=1S/C9H5IN2OS/c1-5-4-14-9-6(3-11)2-7(10)8(13)12(5)9/h2,4H,1H3

InChI Key

NSXXPHBJFGNJEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C(C=C(C(=O)N12)I)C#N

Origin of Product

United States

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